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Compound of Interest

Compound Name: N-Acetylindoline-2-carboxylic acid

Cat. No.: B2380969 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for N-
Acetylindoline-2-carboxylic acid (C₁₁H₁₁NO₃), a key heterocyclic compound with

applications in pharmaceutical development and organic synthesis.[1] While experimental

spectra for this specific molecule are not readily available in public databases, this document,

grounded in established spectroscopic principles and data from closely related analogs, offers

a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to N-Acetylindoline-2-carboxylic Acid
N-Acetylindoline-2-carboxylic acid, with the IUPAC name 1-acetyl-2,3-dihydro-1H-indole-2-

carboxylic acid, belongs to the indoline class of compounds, which are hydrogenated

derivatives of indoles.[2] The introduction of an N-acetyl group and a carboxylic acid function at

the 2-position creates a chiral center and introduces functionalities pivotal for its role as a

versatile synthetic intermediate.[1] Accurate spectroscopic analysis is paramount for confirming

its molecular structure, assessing purity, and understanding its chemical behavior in various

applications.

Molecular Structure and Properties:

Molecular Formula: C₁₁H₁₁NO₃[2]
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Molecular Weight: 205.21 g/mol [2]

CAS Number: 82923-75-9[2]

Below is a diagram illustrating the molecular structure and the numbering convention used for

the interpretation of the spectroscopic data.

Caption: Molecular structure of N-Acetylindoline-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below

are the predicted ¹H and ¹³C NMR chemical shifts for N-Acetylindoline-2-carboxylic acid,

based on the analysis of similar indoline and indole derivatives.[3]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

protons on the five-membered ring, the acetyl group, and the carboxylic acid proton.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10-12 broad s 1H -COOH

The acidic proton

of a carboxylic

acid typically

appears as a

broad singlet in

this downfield

region and is

exchangeable

with D₂O.[4]

~7.2-7.5 m 4H
Aromatic (H-4 to

H-7)

The four protons

on the benzene

ring will appear

as a complex

multiplet in the

aromatic region.

The exact shifts

and coupling

patterns depend

on the specific

isomer.

~5.0-5.3 dd 1H H-2

This proton is at

a chiral center

and is coupled to

the two

diastereotopic

protons at the C-

3 position.

~3.0-3.6 m 2H H-3 The two protons

on C-3 are

diastereotopic

and will likely

appear as a

complex
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multiplet, each

coupled to H-2

and to each

other (geminal

coupling).

~2.2 s 3H -COCH₃

The three

protons of the

acetyl group are

equivalent and

will appear as a

sharp singlet.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~175-180 -COOH

The carbonyl carbon of the

carboxylic acid is expected in

this downfield region.[4]

~168-172 -COCH₃

The carbonyl carbon of the

amide (N-acetyl group) will

also be in the downfield region.

~140-145 C-7a

This is a quaternary carbon of

the aromatic ring, bonded to

the nitrogen atom.

~120-130 C-4 to C-7

The four carbons of the

benzene ring will resonate in

this typical aromatic region.

~125-130 C-3a
The other quaternary carbon of

the aromatic ring.

~60-65 C-2

This carbon is attached to both

a nitrogen and a carboxylic

acid group, leading to a

downfield shift.

~30-35 C-3

This methylene carbon is

adjacent to the aromatic ring

and the chiral center.

~22-25 -COCH₃

The methyl carbon of the

acetyl group is expected in the

aliphatic region.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of N-Acetylindoline-2-carboxylic acid is expected to show characteristic absorption

bands for the carboxylic acid and amide functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.benchchem.com/product/b2380969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2380969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~2500-3300 Broad, Strong O-H stretch

This very broad band

is characteristic of the

hydrogen-bonded O-H

stretch in a carboxylic

acid dimer.[5]

~1700-1725 Strong C=O stretch (acid)

The carbonyl stretch

of the carboxylic acid

is expected to be a

strong band in this

region.[5]

~1640-1670 Strong C=O stretch (amide)

The N-acetyl group's

carbonyl (amide I

band) will appear as

another strong

absorption, typically at

a lower wavenumber

than the acid carbonyl

due to resonance with

the nitrogen lone pair.

~1580-1610 Medium
C=C stretch

(aromatic)

These absorptions are

characteristic of the

carbon-carbon

stretching vibrations

within the benzene

ring.

~1210-1320 Strong C-O stretch

This band is

associated with the

carbon-oxygen single

bond stretching of the

carboxylic acid.

~920 Medium, Broad O-H bend The out-of-plane bend

for the hydroxyl group
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of a dimeric carboxylic

acid often appears as

a broad band in this

region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure. For N-Acetylindoline-2-carboxylic
acid, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Molecular Ion (M⁺): A peak at m/z = 205, corresponding to the molecular weight of the

compound, should be observable, although it may be of low intensity.

Loss of COOH: A significant fragment at m/z = 160 would result from the loss of the

carboxylic acid group (45 Da).

Loss of Acetyl Group: Fragmentation involving the loss of the acetyl group (CH₃CO, 43 Da)

could lead to a peak at m/z = 162.

Acylium Ion: A prominent peak at m/z = 43, corresponding to the [CH₃CO]⁺ acylium ion, is a

common feature for N-acetylated compounds.[6]

The fragmentation pathway can be visualized as follows:

[M]⁺˙
m/z = 205

[M - COOH]⁺
m/z = 160

- COOH (45 Da)

[M - CH₃CO]⁺
m/z = 162

- CH₃CO (43 Da)

[CH₃CO]⁺
m/z = 43

 

Click to download full resolution via product page
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Caption: Predicted major fragmentation pathways for N-Acetylindoline-2-carboxylic acid in

EI-MS.

Experimental Protocols
For researchers aiming to acquire spectroscopic data for N-Acetylindoline-2-carboxylic acid,

the following general protocols are recommended.

Sample Preparation and NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of

solvent can affect chemical shifts, particularly for the acidic proton.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically

required compared to ¹H NMR.

IR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet

can be prepared by mixing a small amount of the sample with dry KBr powder and pressing

it into a transparent disk.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a

background scan prior to the sample scan.

Mass Spectrometry
Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas

chromatography (GC) can be used for sample introduction in an EI source. For less stable

compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC) is a

suitable alternative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b2380969?utm_src=pdf-body
https://www.benchchem.com/product/b2380969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2380969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300). For

structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the

molecular ion or other significant fragment ions.

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic features of N-Acetylindoline-2-carboxylic acid. The expected NMR, IR, and

MS data presented herein serve as a valuable reference for researchers involved in the

synthesis, purification, and application of this important molecule. Experimental verification of

these predictions will be crucial for the definitive characterization of N-Acetylindoline-2-
carboxylic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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